Tripelennamine Hydrochloride

Description

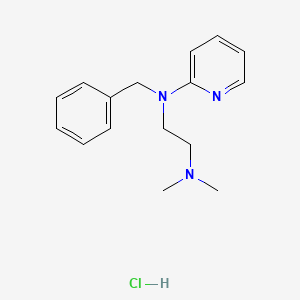

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSICIQKZGUEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3.ClH, C16H22ClN3 | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22306-05-4, 91-81-6 (Parent) | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22306-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelennamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026248 | |

| Record name | Tripelennamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-69-8, 22306-05-4 | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripelennamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelennamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripelennamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripelennamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripelennamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPELENNAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWV8GJ56ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378.5 to 380.3 °F (NTP, 1992) | |

| Record name | TRIPELENAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21194 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tripelennamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, exerts its primary therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor. This document provides a comprehensive overview of its mechanism of action, encompassing its molecular interactions, downstream signaling consequences, and relevant experimental methodologies for its characterization. Quantitative pharmacological data are presented to facilitate comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Tripelennamine hydrochloride functions as a potent and selective antagonist of the histamine H1 receptor.[1][2][3][4] In allergic and inflammatory responses, histamine, released from mast cells and basophils, binds to H1 receptors on various effector cells, including those in the respiratory tract, gastrointestinal tract, and skin.[5][6] This binding triggers a cascade of events leading to the characteristic symptoms of allergy, such as pruritus (itching), vasodilation, increased vascular permeability, and smooth muscle contraction.[5]

This compound competitively inhibits the binding of histamine to the H1 receptor, thereby preventing the initiation of this signaling cascade.[5] By occupying the receptor's binding site, it effectively blocks the actions of endogenous histamine, leading to the temporary relief of allergic symptoms.[7] It is important to note that as a first-generation antihistamine, tripelennamine can cross the blood-brain barrier, which contributes to its sedative side effects.

Off-Target Activities

Beyond its primary antihistaminergic activity, tripelennamine has been reported to exhibit weak inhibitory effects on the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[8] This action classifies it as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8] However, its affinity for the histamine H1 receptor is significantly higher than for the monoamine transporters. Additionally, some sources suggest it possesses mild anticholinergic properties.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing insights into its potency, affinity, and pharmacokinetic profile.

Table 1: Receptor and Transporter Binding Affinity

| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 Receptor | Tripelennamine | Rat | Radioligand Binding | 35 | [9] | |

| Histamine H1 Receptor | Tripelennamine | Human | Radioligand Binding | 40 | [9] | |

| PhIP Glucuronidation | Tripelennamine | Enzyme Inhibition | 30,000 | [1] |

Table 2: Pharmacokinetic Parameters

| Species | Administration Route | Dose | T1/2 (hours) | Cmax (ng/mL) | Tmax (minutes) | Total Body Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |

| Human | Intramuscular | 50 mg | 2.9 | 105 | 30 | [10][11] | ||

| Human | Intramuscular | 100 mg | 4.4 | 194 | 30 | [10][11] | ||

| Horse | Intravenous | 0.5 mg/kg | 2.08 | 0.84 | 1.69 | [1][12][13] | ||

| Camel | Intravenous | 0.5 mg/kg | 2.39 | 0.97 | 2.87 | [1][12][13] |

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with allergy and inflammation. Tripelennamine, by blocking the initial binding of histamine, prevents the activation of this entire downstream pathway.

Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay for Histamine H1 Receptor

This protocol details the methodology to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]-mepyramine.[10][14][15]

Materials:

-

HEK293T cells transiently expressing the human histamine H1 receptor

-

Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

-

Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol)

-

Non-specific Ligand: Mianserin (B1677119) (10 µM final concentration)

-

Test Compound: this compound (various concentrations)

-

96-well plates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Homogenizer

Procedure:

-

Membrane Preparation:

-

Harvest HEK293T cells expressing the H1 receptor.

-

Resuspend cells in ice-cold binding buffer and homogenize.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold binding buffer.

-

Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of membrane homogenate, 50 µL of [³H]-mepyramine (e.g., 1-5 nM final concentration), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane homogenate, 50 µL of [³H]-mepyramine, and 50 µL of mianserin (10 µM final concentration).

-

Competitive Binding: 50 µL of membrane homogenate, 50 µL of [³H]-mepyramine, and 50 µL of varying concentrations of this compound.

-

-

Incubate the plate at 25°C for 4 hours with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Histamine-Induced Wheal and Flare Suppression Test

This protocol describes a method to assess the in vivo antihistaminic activity of this compound by measuring its ability to suppress the wheal and flare response induced by histamine in human subjects.[11][16]

Materials:

-

Healthy human volunteers

-

This compound (oral formulation)

-

Placebo control

-

Histamine dihydrochloride (B599025) solution (e.g., 1 mg/mL)

-

Saline solution (negative control)

-

Skin prick lancets

-

Ruler or caliper for measurement

-

Pen for marking the skin

Procedure:

-

Subject Preparation and Baseline Measurement:

-

Ensure subjects have abstained from any antihistamine medication for an appropriate washout period (typically 7-10 days for first-generation antihistamines).

-

On the volar surface of the forearm, perform a baseline histamine skin prick test.

-

Apply a drop of histamine solution to the skin and prick through the drop with a lancet.

-

Perform a negative control test with saline solution nearby.

-

After 15-20 minutes, measure the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema).

-

-

Drug Administration:

-

Administer a single oral dose of this compound or a matching placebo to the subjects in a double-blind, randomized manner.

-

-

Post-Dose Histamine Challenge:

-

At specified time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), perform subsequent histamine skin prick tests on different, marked areas of the forearm.

-

Measure the wheal and flare diameters at each time point after 15-20 minutes.

-

-

Data Analysis:

-

Calculate the area of the wheal and flare for each measurement.

-

For each time point, calculate the percentage suppression of the wheal and flare areas compared to the baseline measurement for both the tripelennamine and placebo groups.

-

Compare the suppression between the two groups using appropriate statistical methods (e.g., t-test or ANOVA) to determine the efficacy and duration of action of this compound.

-

Conclusion

This compound is a well-characterized first-generation antihistamine that primarily acts as a competitive antagonist at the histamine H1 receptor. Its mechanism involves the blockade of histamine-induced signaling pathways, leading to the alleviation of allergic symptoms. While it exhibits some off-target activities, its clinical efficacy is predominantly attributed to its potent H1 receptor antagonism. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of tripelennamine and other antihistaminic compounds. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Skin reactions and itch sensation induced by epicutaneous histamine application in atopic dermatitis and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]

Tripelennamine Hydrochloride: A Technical Guide to its Function as a Histamine H1 Receptor Antagonist

Introduction

Tripelennamine (B1683666) hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions, such as hay fever, allergic rhinitis, and urticaria.[1][2][3][4] Its therapeutic effects are primarily mediated through its competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth overview of the mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four subtypes of G-protein-coupled receptors (GPCRs), including the H1 receptor.[5] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction.[1][4]

Tripelennamine hydrochloride functions as a competitive antagonist at the histamine H1 receptor.[1][5][6] It binds to the receptor at the same site as histamine but does not activate it. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade, thereby mitigating the symptoms of an allergic response.[1][5] As a first-generation antihistamine, it can also cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[5] Additionally, this compound exhibits some anticholinergic activity due to its ability to bind to muscarinic receptors.[6]

Caption: Histamine H1 Receptor Signaling and Tripelennamine Antagonism

Pharmacodynamics

The affinity and functional inhibition of this compound at the histamine H1 receptor have been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibitor constant (Ki), while the functional inhibition is often reported as the half-maximal inhibitory concentration (IC50).

| Parameter | Species | Value | Reference |

| Ki | Rat | 35 nM | |

| IC50 | Human | 40 nM | |

| IC50 | (Inhibiting PhIP glucuronidation) | 30 µM | [7] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both humans and animal models. It is well-absorbed after administration and undergoes metabolism in the liver.[1][5]

| Parameter | Species | Dose & Route | Value | Reference |

| Peak Plasma Concentration | Human | 50 mg (intramuscular) | 105 ng/ml (at 30 mins) | [8][9] |

| Peak Plasma Concentration | Human | 100 mg (intramuscular) | 194 ng/ml (at 30 mins) | [8][9] |

| Elimination Half-Life (t1/2) | Human | 50 mg (intramuscular) | 2.9 hours | [8][9] |

| Elimination Half-Life (t1/2) | Human | 100 mg (intramuscular) | 4.4 hours | [8][9] |

| Elimination Half-Life (t1/2) | Horse | 0.5 mg/kg (intravenous) | 2.08 hours | [7][9] |

| Elimination Half-Life (t1/2) | Camel | 0.5 mg/kg (intravenous) | 2.39 hours | [7][9] |

| Total Body Clearance | Horse | 0.5 mg/kg (intravenous) | 0.84 L/h/kg | [7][9] |

| Total Body Clearance | Camel | 0.5 mg/kg (intravenous) | 0.97 L/h/kg | [7][9] |

| Volume of Distribution (Vd) | Horse | 0.5 mg/kg (intravenous) | 1.69 L/kg | [7][9] |

| Volume of Distribution (Vd) | Camel | 0.5 mg/kg (intravenous) | 2.87 L/kg | [7][9] |

Experimental Protocols

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the affinity of a test compound (tripelennamine) for a receptor (H1R) by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of tripelennamine, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Competitive Radioligand Binding Assay

In Vitro Functional Assay: Intracellular Calcium Mobilization (for IC50 Determination)

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to its agonist. For the Gq-coupled H1 receptor, activation leads to an increase in intracellular calcium.[10]

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human H1 receptor are cultured in appropriate media.[11]

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.[11]

-

Agonist Stimulation: Histamine is added to the cells to stimulate the H1 receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The inhibitory effect of tripelennamine at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Caption: Workflow for Intracellular Calcium Mobilization Assay

Conclusion

This compound is a potent histamine H1 receptor antagonist with a well-characterized mechanism of action and pharmacokinetic profile. Its ability to competitively block the H1 receptor makes it an effective agent for the treatment of various allergic conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of tripelennamine and other H1 receptor antagonists in a research and drug development setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tripelennamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]

- 10. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

In-Depth Technical Guide to the Pharmacological Properties of Tripelennamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine (B1683666) hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that has been in clinical use for the symptomatic relief of hypersensitivity reactions. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, receptor binding profile, pharmacokinetics, and the intracellular signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

Mechanism of Action

Tripelennamine hydrochloride is a potent antagonist of the histamine (B1213489) H1 receptor.[1][2] It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the actions of endogenous histamine.[1] This antagonism alleviates the symptoms associated with allergic reactions, such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1] While its primary activity is as an H1 antagonist, it also exhibits weak anticholinergic properties and can act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3]

Receptor Binding Affinity and Selectivity

The binding affinity of this compound to the histamine H1 receptor has been characterized, demonstrating its potency. It also exhibits a high degree of selectivity for the H1 receptor over muscarinic acetylcholine (B1216132) receptors.

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 | Tripelennamine | Rat | Radioligand Binding | 35 | [BindingDB] | |

| Histamine H1 | Tripelennamine | Human | Radioligand Binding | 40 | [BindingDB] | |

| Muscarinic Acetylcholine | Tripelennamine | Not Specified | Not Specified | 180-fold lower affinity than H1 | [3] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is well absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 3 hours.[1] It is extensively metabolized in the liver and primarily excreted in the urine as metabolites.

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Tmax (Peak Plasma Time) | 2 - 3 hours | Human | Oral | [1] |

| Cmax (Peak Plasma Concentration) | 105 ng/mL (50 mg dose) | Human | Intramuscular | [4] |

| 194 ng/mL (100 mg dose) | Human | Intramuscular | [4] | |

| Distribution | ||||

| Volume of Distribution (Vd) | 2.87 L/kg | Camel | Intravenous | [5] |

| 1.69 L/kg | Horse | Intravenous | [5] | |

| Metabolism | ||||

| Primary Site | Liver | Human | Not Specified | [3] |

| Major Metabolites | N-oxide of tripelennamine, Quaternary ammonium (B1175870) N-glucuronide, O-glucuronides of hydroxylated derivatives | Human | Oral | [6] |

| Excretion | ||||

| Primary Route | Renal | Human | Not Specified | [3] |

| Elimination Half-life (t½) | 4 - 6 hours | Human | Oral | [3] |

| 2.9 - 4.4 hours | Human | Intramuscular | [3][4] | |

| Total Body Clearance | 0.97 L/h/kg | Camel | Intravenous | [5] |

| 0.84 L/h/kg | Horse | Intravenous | [5] |

Signaling Pathways

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7] Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This signaling cascade ultimately leads to the physiological effects of histamine.

This compound, as an H1 receptor antagonist, blocks the initial step of this pathway, preventing histamine from activating the receptor and thereby inhibiting the downstream signaling events.[9]

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

[³H]-mepyramine (radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Preparation of Reagents:

-

Thaw the cell membranes on ice. Dilute to the desired concentration in assay buffer.

-

Prepare a stock solution of [³H]-mepyramine in assay buffer. The final concentration in the assay should be close to its Kd value.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the diluted cell membranes, the [³H]-mepyramine solution, and the different concentrations of this compound.

-

For total binding, omit the this compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Human Pharmacokinetic Study

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of this compound in healthy human volunteers.

Study Design:

-

An open-label, single-dose, crossover study design is often employed.

-

A cohort of healthy adult volunteers who have provided informed consent.

-

Subjects are administered a single oral or intramuscular dose of this compound.[4]

Procedure:

-

Dosing:

-

Following an overnight fast, subjects receive a single dose of this compound.

-

-

Blood Sampling:

-

Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[10]

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

-

Urine Collection:

-

Bioanalysis:

-

Plasma and urine concentrations of tripelennamine and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

-

Cmax (maximum plasma concentration).

-

Tmax (time to reach Cmax).

-

AUC (area under the plasma concentration-time curve).

-

t½ (elimination half-life).

-

CL/F (apparent total body clearance).

-

Vd/F (apparent volume of distribution).

-

-

The amount of parent drug and metabolites excreted in the urine is calculated to determine the renal clearance.

-

Conclusion

This compound is a well-characterized first-generation antihistamine with a clear mechanism of action as a potent histamine H1 receptor antagonist. Its pharmacokinetic profile is characterized by good absorption, extensive metabolism, and a relatively short half-life. By competitively inhibiting the H1 receptor, tripelennamine effectively blocks the Gq/11-PLC signaling cascade, thereby mitigating the symptoms of allergic reactions. This in-depth guide provides essential quantitative data and methodological insights to support further research and development in the field of antihistamines and related therapeutic areas.

References

- 1. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Tripelennamine - Wikipedia [en.wikipedia.org]

- 4. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Metabolism of tripelennamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Metabolic profile of tripelennamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tripelennamine Hydrochloride for In Vitro Histamine Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of tripelennamine (B1683666) hydrochloride in in vitro histamine (B1213489) receptor binding assays. Tripelennamine, a first-generation antihistamine, is a potent and selective antagonist of the histamine H1 receptor.[1] This document details its binding characteristics, experimental protocols for its use in radioligand binding assays, and the underlying signaling pathways. The information presented is intended to assist researchers and drug development professionals in the effective application of tripelennamine hydrochloride as a pharmacological tool for studying the histamine H1 receptor.

Introduction

Tripelennamine is an ethylenediamine (B42938) derivative that functions as a histamine H1 receptor antagonist.[2] It competitively blocks the action of endogenous histamine at H1 receptors, thereby mitigating allergic responses such as bronchoconstriction, vasodilation, and increased capillary permeability.[2][3] First approved in 1948, it has been used for the symptomatic relief of hypersensitivity reactions, coughs, and the common cold.[3] Its primary mechanism of action involves binding to the histamine H1 receptor, which prevents histamine from eliciting its downstream effects.[3][4]

Binding Characteristics of this compound

This compound exhibits a high affinity for the histamine H1 receptor. Quantitative analysis of its binding affinity is crucial for its application in in vitro assays. The following tables summarize the available binding data for tripelennamine at the human histamine H1 receptor.

Table 1: Binding Affinity of Tripelennamine for the Human Histamine H1 Receptor

| Parameter | Value | Notes |

| IC50 | 40 nM | Inhibitory concentration required to displace 50% of a radiolabeled ligand. |

| Ki | ~40 nM | The pKi value is reported as 7.40, which corresponds to a Ki of approximately 40 nM. |

Data compiled from available literature. It is important to note that specific values may vary depending on the experimental conditions.

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki or IC50) |

| Histamine H1 | ~40 nM |

| Histamine H2 | Data not available in the searched resources |

| Histamine H3 | Data not available in the searched resources |

| Histamine H4 | Data not available in the searched resources |

While tripelennamine is known to be a selective H1 receptor antagonist, specific quantitative binding data for the H2, H3, and H4 receptor subtypes were not available in the searched resources. For comparison, a known selective H1 antagonist, Emedastine, has been reported to have a Ki of 1.3 nM for H1 receptors, 49,067 nM for H2 receptors, and 12,430 nM for H3 receptors, demonstrating a high degree of selectivity.

Experimental Protocols

The following protocols are adapted from established methods for histamine H1 receptor binding assays using the radioligand [³H]mepyramine (also known as [³H]pyrilamine). These can be readily modified for competitive binding assays with this compound.

Preparation of Cell Membranes

-

Cell Culture: Culture cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) to a sufficient density.

-

Harvesting: Detach the cells from the culture vessel and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar instrument.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: Wash the membrane pellet with fresh lysis buffer to remove cytosolic proteins.

-

Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store the membrane preparation at -80°C in aliquots.

Competitive Radioligand Binding Assay

-

Assay Buffer: Prepare an assay buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the following components in a final volume of 250 µL:

-

Cell membranes (typically 20-50 µg of protein)

-

[³H]mepyramine at a concentration near its Kd (e.g., 1-5 nM)

-

Varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

-

-

Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin) in place of tripelennamine.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the tripelennamine concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[3] The activation of this pathway leads to a cascade of intracellular events.

Histamine H1 Receptor Signaling Pathway

Upon binding of an agonist like histamine, the H1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[3] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological effects associated with H1 receptor activation.[3]

References

Tripelennamine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of tripelennamine (B1683666) hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identity

Tripelennamine hydrochloride is the hydrochloride salt of tripelennamine, a first-generation antihistamine of the ethylenediamine (B42938) class.

Chemical Name: N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine monohydrochloride[1]

Synonyms: Pyribenzamine hydrochloride, PBZ, Dehistin[2]

Chemical Structure:

The structure consists of a pyridine (B92270) ring and a benzyl (B1604629) group attached to a central ethylenediamine backbone, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Weight | 291.82 g/mol | [2][3] |

| Melting Point | 188-192 °C (370.4-377.6 °F) | [4] |

| Solubility | Water: ≥ 100 mg/mL at 22.2 °C (72 °F) | [2] |

| DMSO: 2 mg/mL (6.85 mM) | ||

| Ethanol: 1 mg/mL | ||

| pKa | ~9 | [3] |

| Appearance | Odorless, white crystalline powder | [2][3] |

| pH of aqueous solution (25 mg/mL) | 6.71 | [2][3] |

| pH of aqueous solution (50 mg/mL) | 6.67 | [2][3] |

Mechanism of Action

This compound is a potent antagonist of the histamine (B1213489) H1 receptor.[5][6][7] Its primary mechanism of action involves competitive binding to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.[5][6][7] This antagonism alleviates the symptoms associated with allergic reactions, which are mediated by histamine.

Histamine, upon binding to H1 receptors, activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy.[2]

By blocking the H1 receptor, this compound prevents this signaling cascade from being initiated by histamine.

Signaling Pathway Diagram

Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Tripelennamine HCl.

Experimental Protocols

This section outlines generalized methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the oil bath of the Thiele tube.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle liquefies (completion of melting) are recorded. The range between these two temperatures is the melting range.

-

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity and concentration of this compound in a sample.

Methodology (based on USP monograph): [8]

-

Mobile Phase Preparation: A mixture of methanol (B129727) and an ion-pair solution (e.g., 29 mM sodium 1-octanesulfonate) is prepared. 1.0 mL of N,N-dimethyloctylamine is added to 530 mL of methanol, followed by 430 mL of the ion-pair solution. The pH is adjusted to 3.0 with phosphoric acid.

-

Standard Preparation: A standard solution of USP this compound Reference Standard is prepared in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

-

Assay Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

-

Chromatographic System:

-

A liquid chromatograph equipped with a 242-nm UV detector.

-

A 4.6-mm × 25-cm column containing packing L7.

-

The flow rate is maintained at approximately 1 mL per minute.

-

The column temperature is maintained at 35 °C.

-

-

Procedure:

-

Equal volumes (e.g., 10 µL) of the standard and assay preparations are injected into the chromatograph.

-

The chromatograms are recorded, and the peak areas for the tripelennamine peak are measured.

-

The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the standard. Purity is assessed by examining the presence and relative area of any impurity peaks.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the HPLC analysis of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Histamine receptor - Wikipedia [en.wikipedia.org]

- 8. pharmacopeia.cn [pharmacopeia.cn]

The Dawn of Allergy Relief: A Technical Guide to the Historical Development of First-Generation Antihistamines and Tripelennamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a significant turning point in the management of allergic diseases with the advent of the first-generation antihistamines. These pioneering drugs were the first effective pharmacological intervention for symptoms of allergy, mediated by the antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth exploration of the historical development of this class of drugs, with a core focus on tripelennamine, one of the earliest and most prominent examples. We will delve into the chemical synthesis, seminal experimental protocols used for their evaluation, pharmacokinetic profiles, and the characteristic side effects that defined this generation of antihistamines.

Historical Context: The Rise of Antihistamines

The understanding of histamine's role in the allergic response paved the way for the development of antihistamines. The first-generation antihistamines emerged in the 1940s, representing a breakthrough in medicinal chemistry.[1] Tripelennamine, patented in 1946 by Carl Djerassi and his colleagues at CIBA, was among the vanguard of these new therapeutic agents.[2][3] Sold under the brand name Pyribenzamine, it quickly became a widely used treatment for conditions such as hay fever, urticaria, and rhinitis.[2]

Chemical Synthesis of Tripelennamine

A plausible synthetic route is outlined below:

Mechanism of Action: H1 Receptor Antagonism

First-generation antihistamines, including tripelennamine, exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. They do not prevent the release of histamine but rather competitively block its action on target cells. This antagonism mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[4][5]

A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[6] This is due to their lipophilic nature and interaction with H1 receptors within the brain.

The signaling pathway of the H1 receptor and the inhibitory action of first-generation antihistamines is depicted below:

Experimental Protocols for Antihistamine Evaluation

The efficacy of early antihistamines was primarily assessed through in vivo and in vitro experimental models.

Guinea Pig Ileum Bioassay

This classic in vitro method was instrumental in the initial screening and characterization of antihistaminic activity.

Protocol:

-

Tissue Preparation: A segment of the ileum from a guinea pig is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 32°C and aerated with air.[3]

-

Recording: The tissue is attached to an isotonic transducer to record muscle contractions on a kymograph or a modern data acquisition system.[7]

-

Histamine Challenge: A dose-response curve is established by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.[7]

-

Antihistamine Testing: The tissue is pre-incubated with the antihistamine for a set period.

-

Inhibition Measurement: The histamine challenge is repeated in the presence of the antihistamine, and the degree of inhibition of the histamine-induced contractions is quantified.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model was used to assess the protective effect of antihistamines against histamine-induced respiratory distress.

Protocol:

-

Animal Preparation: A conscious guinea pig is placed in a whole-body plethysmograph to monitor respiratory parameters.[8]

-

Histamine Challenge: The animal is exposed to an aerosolized solution of histamine, which induces bronchoconstriction, observable as changes in breathing patterns (e.g., increased respiratory pressure).[9]

-

Antihistamine Administration: The test antihistamine is administered to the animal (e.g., orally or via injection) prior to the histamine challenge.

-

Protection Assessment: The ability of the antihistamine to prevent or reduce the severity of the histamine-induced bronchoconstriction is measured.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profiles of first-generation antihistamines are characterized by relatively rapid absorption and a short to moderate duration of action.

| Drug | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) |

| Tripelennamine | ~2-3 hours | 4-6 hours[2] |

| Diphenhydramine (B27) | ~2-3 hours | 2.4-9.3 hours |

| Chlorpheniramine | ~2.5-6 hours | 12-43 hours |

Note: Values can vary depending on the study and individual patient factors.

Side Effect Profile

The most prominent side effect of first-generation antihistamines is sedation. Other common adverse effects are due to their anticholinergic properties.

| Side Effect | Tripelennamine | Diphenhydramine | Chlorpheniramine |

| Sedation/Drowsiness | Mild to Moderate | High | Moderate |

| Dry Mouth | Common | Common | Common |

| Dizziness | Common | Common | Common |

| Blurred Vision | Possible | Possible | Possible |

| Urinary Retention | Possible | Possible | Possible |

Source: Compiled from various clinical and preclinical data.[1]

Anticholinergic Effects and Signaling

The anticholinergic side effects of first-generation antihistamines result from their antagonism of muscarinic acetylcholine (B1216132) receptors.[10] Tripelennamine exhibits a 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors, which is higher than that of diphenhydramine (20-fold selectivity).[2]

Conclusion

The development of first-generation antihistamines, exemplified by tripelennamine, was a landmark achievement in pharmacology, providing the first effective symptomatic relief for allergic conditions. Their mechanism of action, centered on H1 receptor antagonism, was elucidated through pioneering experimental work. While their clinical utility has been partly superseded by the development of second-generation agents with a more favorable side-effect profile, the study of these original antihistamines laid the crucial groundwork for our modern understanding of allergy treatment and G-protein coupled receptor pharmacology. This guide has provided a technical overview of this important class of drugs, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Tripelennamine - Wikipedia [en.wikipedia.org]

- 3. Carl Djerassi - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

Tripelennamine Hydrochloride: A Technical Guide for Its Application as a Research Tool in Allergy Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, has been a valuable pharmacological tool for decades in the study of allergic reactions.[1][2] As a potent histamine (B1213489) H1 receptor antagonist, it competitively inhibits the action of histamine, a primary mediator of type I hypersensitivity reactions.[3][4] This guide provides an in-depth overview of tripelennamine hydrochloride's mechanism of action, its application in key experimental models of allergy, and detailed protocols for its use in a research setting. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a control or investigative agent in allergy and inflammation studies.

Introduction

This compound, historically known by the trade name Pyribenzamine, is a classic H1 antihistamine that has been used for the symptomatic relief of various allergic conditions, including allergic rhinitis (hay fever), urticaria (hives), and conjunctivitis.[2][3][4] While newer second-generation antihistamines with improved side-effect profiles have largely replaced it in clinical practice, tripelennamine remains a relevant and valuable tool for preclinical allergy research.[5][6] Its well-characterized mechanism of action and potent H1-blocking activity make it an excellent positive control for validating new anti-allergic compounds and for dissecting the role of the histamine H1 receptor in various inflammatory pathways.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at the histamine H1 receptor.[3] It does not prevent the release of histamine from mast cells but rather blocks the binding of histamine to its receptor on target cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[7]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[1][8] This initiates a signaling cascade that results in the activation of phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8][11]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][8] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[1][10] Activated PKC can then phosphorylate a variety of downstream targets, leading to the activation of transcription factors such as NF-κB, which plays a crucial role in the expression of pro-inflammatory cytokines and adhesion molecules.[1]

Figure 1: Histamine H1 Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that as a first-generation antihistamine, extensive modern pharmacokinetic and pharmacodynamic data may be limited compared to newer compounds.

| Parameter | Value | Species/System | Reference |

| IC50 (H1 Receptor Antagonism) | 44668 nM | In vitro binding assay | |

| IC50 (PhIP Glucuronidation Inhibition) | 30 µM | Human and rabbit liver microsomes | [12] |

| Plasma Half-life (Intramuscular) | 2.9 - 4.4 hours | Human | [13] |

| Peak Plasma Concentration | Achieved in 2-3 hours (oral) | Human | [3] |

Experimental Protocols

This compound can be employed in a variety of in vivo and in vitro models to study allergic inflammation. The following are representative protocols outlining its use.

In Vivo Model: Ovalbumin-Induced Allergic Rhinitis in Mice

This model is used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of anti-allergic drugs.

Experimental Workflow:

Figure 2: Workflow for Ovalbumin-Induced Allergic Rhinitis Model.

Methodology:

-

Animals: BALB/c mice (6-8 weeks old) are commonly used.[14][15]

-

Sensitization:

-

On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) gel in a total volume of 200 µL saline.[16]

-

-

Challenge and Treatment:

-

From day 21 to 28, challenge the mice daily with an intranasal (i.n.) administration of 10 µL of 1% OVA solution (5 µL per nostril).

-

One hour prior to each OVA challenge, administer this compound (e.g., 10-50 mg/kg, i.p. or oral gavage) or the vehicle control.

-

-

Evaluation of Allergic Response:

-

On day 29, 30 minutes after the final OVA challenge, record the number of sneezes and nasal rubbing movements for 15 minutes.

-

Collect nasal lavage fluid (NLF) to measure levels of histamine, OVA-specific IgE, and cytokines (e.g., IL-4, IL-5, IL-13).[15]

-

Harvest nasal tissue for histopathological analysis to assess eosinophil infiltration.

-

In Vitro Model: Mast Cell Degranulation Assay

This assay is used to assess the ability of compounds to inhibit the release of inflammatory mediators from mast cells.

Experimental Workflow:

Figure 3: Workflow for Mast Cell Degranulation Assay.

Methodology:

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) under appropriate conditions.

-

Assay Procedure:

-

Seed the mast cells into a 96-well plate.

-

Wash the cells with a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the cells with various concentrations of this compound or a test compound for 30 minutes.

-

Induce degranulation by adding a secretagogue such as compound 48/80 (e.g., 1-10 µg/mL) or, in the case of sensitized cells, the specific antigen.[5][17]

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

-

Quantification of Degranulation:

-

Measure the activity of a released granular enzyme, such as β-hexosaminidase, in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Determine the total enzyme content by lysing a separate set of untreated cells.

-

Calculate the percentage of degranulation and the inhibition by this compound or the test compound.

-

In Vivo Model: Histamine-Induced Skin Wheal Test

This model directly assesses the in vivo H1-antihistaminic activity of a compound.

Methodology:

-

Animals: Guinea pigs or mice are commonly used.

-

Procedure:

-

Administer this compound (e.g., 10-50 mg/kg, i.p. or oral gavage) or the vehicle control to the animals.

-

After a set period (e.g., 60 minutes), inject a standard dose of histamine (e.g., 0.1 µg in 10 µL saline) intradermally into the shaved dorsal skin.[18]

-

Simultaneously, inject a saline control at a separate site.

-

After 15-30 minutes, measure the diameter of the wheal (edema) and flare (erythema) at the injection sites.[19][20]

-

-

Evaluation:

-

Calculate the percentage reduction in the wheal and flare area in the tripelennamine-treated group compared to the vehicle-treated group.

-

Conclusion

This compound, as a potent and well-characterized first-generation H1-antihistamine, continues to be an indispensable tool in allergy and immunology research. Its ability to competitively block the histamine H1 receptor provides a clear and reliable method for investigating the role of histamine in various allergic and inflammatory processes. The experimental protocols outlined in this guide offer a framework for researchers to effectively utilize this compound as a reference compound, thereby facilitating the discovery and validation of novel anti-allergic therapies. While newer antihistamines are favored for clinical use, the utility of this compound in a preclinical research setting remains robust.

References

- 1. SMPDB [smpdb.ca]

- 2. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pathogenesis of compound 48/80-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rooyandarou.com [rooyandarou.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]

- 14. Apigenin Attenuates Allergic Responses of Ovalbumin-Induced Allergic Rhinitis Through Modulation of Th1/Th2 Responses in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phcog.com [phcog.com]

- 16. phcog.com [phcog.com]

- 17. researchgate.net [researchgate.net]

- 18. Use of histamine control in intradermal allergy skin testing [aaaai.org]

- 19. drugs.com [drugs.com]

- 20. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Central Nervous System Effects of Tripelennamine Hydrochloride in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripelennamine (B1683666) is a first-generation ethylenediamine (B42938) antihistamine that primarily functions as a histamine (B1213489) H1 receptor antagonist.[1][2] Unlike later-generation antihistamines, it readily crosses the blood-brain barrier, leading to a significant profile of effects on the central nervous system (CNS).[3] In animal models, these effects range from general stimulation and altered locomotor activity to complex interactions with neurotransmitter systems and other psychoactive drugs. This document provides a comprehensive technical overview of the CNS effects of tripelennamine hydrochloride observed in preclinical animal studies, focusing on its neurochemical, behavioral, and interactive properties. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Pharmacodynamic Profile and Mechanism of Action

Tripelennamine's primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[3][4] In the CNS, histamine acts as a neurotransmitter involved in regulating arousal, wakefulness, and other physiological functions.[5] By blocking these receptors, tripelennamine can induce a range of effects, from sedation to paradoxical excitement.[3][6] The ability of first-generation antihistamines like tripelennamine to cross the blood-brain barrier is a key determinant of their CNS activity.[3] Additionally, tripelennamine exhibits some anticholinergic properties, which may contribute to its overall CNS effect profile.[1][4]

Neurochemical Effects on Central Monoamine Systems

Studies in animal models have demonstrated that tripelennamine significantly modulates the turnover of key monoamine neurotransmitters in the brain. These interactions are crucial for understanding its behavioral effects and its synergy with other drugs.

Effects on Serotonin (B10506), Dopamine (B1211576), and Noradrenaline Turnover

In male CD1 mice, tripelennamine administered subcutaneously was found to alter the turnover rates of serotonin (5-HT), dopamine (DA), and noradrenaline (NA). The turnover was calculated as a ratio of the major metabolite to the parent neurotransmitter (e.g., 5-HIAA/5-HT).[7]

Table 1: Effects of Tripelennamine on Monoamine Turnover in Mice

| Animal Model | Treatment Group | Dose (mg/kg, SC) | Effect on Serotonin (5-HIAA/5-HT) Turnover | Effect on Dopamine (DOPAC+HVA/DA) Turnover | Effect on Noradrenaline (MHPG/NA) Turnover | Reference |

|---|---|---|---|---|---|---|

| Male CD1 Mice | Control | 1 and 10 | Significantly Reduced | No significant change | No significant change | [7] |

| Male CD1 Mice | Morphine-Dependent | 1 and 10 | Significantly Reduced | Diminished | No significant change | [7] |

| Male CD1 Mice | Morphine Abstinent | 10 | Potentiated Reduction | No significant change | Reduced |[7] |